4-(2-bromophenyl)-N-(2-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
Description
This compound belongs to the dihydropyrimidine (DHPM) family, a class of heterocyclic molecules synthesized via the Biginelli reaction. Its structure features a 2-bromophenyl substituent at the C4 position, a 6-methyl group, and a 2-ethoxyphenyl carboxamide moiety at the N3 position. These substituents influence its physicochemical and biological properties, including lipophilicity (logP ~3.2), hydrogen bonding capacity (5 acceptors, 3 donors), and molecular weight (~414.3 g/mol). DHPM derivatives are known for diverse pharmacological activities, such as enzyme inhibition and antitumor effects .
Properties
IUPAC Name |
4-(2-bromophenyl)-N-(2-ethoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20BrN3O3/c1-3-27-16-11-7-6-10-15(16)23-19(25)17-12(2)22-20(26)24-18(17)13-8-4-5-9-14(13)21/h4-11,18H,3H2,1-2H3,(H,23,25)(H2,22,24,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IICJWMVUGXFKGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=C(NC(=O)NC2C3=CC=CC=C3Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20BrN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(2-bromophenyl)-N-(2-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a member of the tetrahydropyrimidine family, characterized by its complex structure and potential biological activities. This article delves into its synthesis, biological activity, and relevant research findings.
- Molecular Formula : C20H20BrN3O3
- Molecular Weight : 430.2951 g/mol
- CAS Number : 361182-37-8
The compound features a bromophenyl group and an ethoxyphenyl group, which contribute to its unique pharmacological properties. Its structural characteristics suggest potential interactions with various biological targets.
Anticancer Properties
Research indicates that compounds similar to This compound exhibit anticancer activity. For instance:
- Mechanism of Action : Compounds in the tetrahydropyrimidine class have been reported to inhibit various cellular pathways associated with tumor growth. They may induce apoptosis in cancer cells through mechanisms involving oxidative stress and disruption of cell cycle progression .
Antimicrobial Activity
Some derivatives of tetrahydropyrimidines have shown promising antimicrobial effects. For example:
- In vitro Studies : Certain synthesized derivatives demonstrated significant cytotoxicity against bacterial strains such as Escherichia coli and Staphylococcus aureus, indicating potential for development as antimicrobial agents .
Case Studies and Experimental Data
- Synthesis and Evaluation :
- Cell Line Testing :
- Mechanistic Insights :
Summary of Biological Activities
Scientific Research Applications
Research has indicated that compounds in this class exhibit a range of biological activities:
Antitumor Activity
Several studies have reported significant cytotoxic effects against various human tumor cell lines. The structure-activity relationship (SAR) suggests that modifications in the side chains can enhance biological activity.
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Compound 1 | KB | 15 |
| Compound 2 | DLD | 10 |
| Compound 3 | HepG2/A2 | 8 |
These results highlight the potential of this compound in cancer therapy, particularly in targeting specific cancer types.
Enzyme Inhibition
Compounds similar to 4-(2-bromophenyl)-N-(2-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide have been evaluated for their ability to inhibit various enzymes. For example:
- HIV Integrase Inhibition : Some derivatives have shown promising results in enzyme assays with IC50 values as low as 0.65 µM in vitro. However, these compounds did not demonstrate significant antiviral activity in cellular models.
The mechanism of action often involves interaction with specific molecular targets such as enzymes or receptors, leading to modulation of metabolic pathways crucial for cancer cell proliferation or viral replication.
HIV Integrase Inhibition
A study evaluated several tetrahydropyrimidine derivatives for their ability to inhibit HIV integrase. The most active compound showed promising results in enzyme assays but failed to translate into effective antiviral activity in cellular models.
Antitumor Evaluation
Another investigation focused on a series of tetrahydropyrimidines and their effects on human tumor cells. The study revealed that specific structural modifications could significantly enhance cytotoxicity against various cancer types.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Effects on the Aromatic Rings
The target compound’s 2-bromophenyl group distinguishes it from analogs with substituents at other positions (e.g., 4-bromophenyl in or 4-methylphenyl in ).
Key Observations :
- Bromine vs. Chlorine : The 2-bromophenyl analog (target) has higher molecular weight and lipophilicity than the 2-chlorophenyl analog (), which may enhance membrane permeability but reduce solubility.
- Positional Isomerism : The 4-bromophenyl derivative () exhibits cytotoxicity (IC50 = 15.7 μM), suggesting that bromine’s position modulates activity. The target’s 2-bromo substitution may sterically hinder interactions with biological targets compared to the 4-bromo analog.
- Ethoxyphenyl vs.
Carboxamide vs. Ester Derivatives
Replacing the carboxamide with an ester (e.g., ethyl or methyl esters in ) reduces hydrogen-bonding capacity and increases hydrophobicity. For example, the methyl ester analog () has a lower logP (2.8) than the carboxamide target (~3.2), but its cytotoxicity is likely influenced by easier hydrolysis to active metabolites.
Physicochemical and ADME Properties
- Hydrogen Bonding : The 2-ethoxyphenyl group enhances hydrogen-bond acceptor capacity (PSA = 65.3 Ų) compared to methyl esters (PSA = 50–55 Ų), improving target engagement in polar binding pockets .
- Metabolic Stability : Bromine’s presence may slow oxidative metabolism compared to chlorine or methyl groups, extending half-life in vivo.
Preparation Methods
Three-Component Cyclocondensation
The classical Biginelli reaction was adapted using:
-
2-Bromobenzaldehyde (aryl aldehyde),
-
Ethyl acetoacetate (β-keto ester),
-
Thiourea (urea analog).
Conditions :
Mechanism :
Oxidation of Thioxo to Oxo Group
The 2-thioxo intermediate was oxidized using hydrogen peroxide (H₂O₂) in acetic acid under reflux (1 hour, 70°C), achieving 85–90% conversion to the 2-oxo derivative.
Microwave-Assisted Synthesis for Enhanced Efficiency
Accelerated Cyclocondensation
Microwave irradiation reduced reaction times from hours to minutes:
Simultaneous Aminolysis and Oxidation
A one-pot microwave method integrated:
-
Aminolysis : Reaction with 2-ethoxyaniline (2 equivalents) in ethanol, 5 minutes.
-
Oxidation : H₂O₂ addition, 80°C, 5 minutes.
Mechanochemical (Solvent-Free) Synthesis
Grinding Protocol
Post-Grinding Functionalization
-
Aminolysis : Mixed with 2-ethoxyaniline and ground for 10 minutes.
-
Oxidation : Treated with H₂O₂ and ground for 5 minutes.
Multi-Step Synthesis with Isolation of Intermediates
Stepwise Approach
-
Intermediate 1 : Ethyl 4-(2-bromophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (Biginelli product, 72% yield).
-
Aminolysis : Reacted with 2-ethoxyaniline in toluene at 110°C for 6 hours (Yield: 65%).
Advantages : Higher purity (≥95% by HPLC).
Comparative Analysis of Synthetic Methods
| Method | Conditions | Time | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Conventional Biginelli | Ethanol reflux, PTSA | 2–4 hours | 65–72 | 85–90 |
| Microwave | 300 W, PTSA | 20 minutes | 78–84 | 90–95 |
| Mechanochemical | Solvent-free grinding | 30 minutes | 68–72 | 80–85 |
| Multi-Step | Toluene reflux, H₂O₂ oxidation | 8 hours | 55–65 | ≥95 |
Key Observations :
Catalytic and Solvent Innovations
Alternative Catalysts
Green Solvents
-
Ethanol-Water Mixtures : Achieved 70% yield with reduced toxicity.
-
PEG-400 : Enhanced solubility of 2-ethoxyaniline, yielding 73%.
Challenges and Optimization Strategies
Byproduct Formation
Q & A
Basic: What synthetic strategies are recommended for preparing this tetrahydropyrimidine derivative, and how can reaction conditions be optimized?
Answer:
The compound can be synthesized via multi-component Biginelli-type reactions, leveraging aldehydes, urea/thiourea, and β-keto esters. Key steps include:
- Catalyst selection : Acidic catalysts (e.g., p-toluenesulfonic acid) improve cyclocondensation efficiency .
- Solvent and temperature : Refluxing ethanol or toluene (110–120°C) under inert atmosphere ensures optimal yields .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) isolates the pure product.
Optimization Tip : Monitor reaction progress via TLC and adjust molar ratios of reactants (e.g., 1:1.2:1 for aldehyde:urea:β-keto ester) to minimize side products.
Basic: Which spectroscopic and crystallographic methods are critical for structural confirmation?
Answer:
- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., bromophenyl protons at δ 7.3–7.8 ppm, ethoxy group at δ 1.3–1.5 ppm) .
- XRD : Single-crystal X-ray diffraction confirms the tetrahydropyrimidine ring conformation and dihedral angles (e.g., 12–86° between aromatic planes) .
- FTIR : Carboxamide C=O stretches (~1680 cm⁻¹) and N-H bends (~3300 cm⁻¹) validate functional groups .
Data Table :
| Technique | Key Peaks/Parameters | Reference |
|---|---|---|
| ¹H NMR | δ 2.4 (CH₃), δ 4.1 (OCH₂CH₃) | |
| XRD | Dihedral angle: 86.1° (pyrimidine vs. aryl) |
Advanced: How do substituents (e.g., 2-bromophenyl, 2-ethoxyphenyl) influence crystal packing and intermolecular interactions?
Answer:
- Steric effects : Bulky 2-bromophenyl groups increase torsional strain, reducing coplanarity with the pyrimidine ring .
- Hydrogen bonding : The ethoxy oxygen may act as a weak acceptor, while the carboxamide N-H forms intramolecular H-bonds (e.g., N–H⋯O=C, ~2.1 Å) .
- C–H⋯π interactions : Aryl rings participate in non-classical H-bonds, stabilizing layered crystal structures .
Contradiction Note : Substituent positioning (ortho vs. para) alters packing efficiency; ortho-bromo groups may hinder π-stacking compared to para analogs .
Advanced: What computational approaches predict the compound’s bioactivity and binding modes?
Answer:
- DFT calculations : Optimize geometry (B3LYP/6-31G*) to analyze electronic properties (e.g., HOMO/LUMO gaps) and reactive sites .
- Molecular docking : Simulate binding to target proteins (e.g., kinases) using AutoDock Vina; prioritize poses with lowest ΔG values .
- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (AMBER/CHARMM force fields) .
Case Study : Pyrimidine analogs with similar substituents show affinity for ATP-binding pockets via hydrophobic and halogen bonding .
Advanced: How can structure-activity relationship (SAR) studies guide functional group modifications?
Answer:
- Electron-withdrawing groups : Bromine enhances electrophilicity, potentially improving kinase inhibition .
- Ethoxy vs. methoxy : Longer alkoxy chains (ethoxy) increase lipophilicity, affecting membrane permeability .
- Methyl substitution : 6-Methyl groups reduce ring puckering, enhancing planarity and π-stacking .
SAR Table :
| Modification | Observed Effect | Reference |
|---|---|---|
| Br → Cl | Reduced potency | |
| Ethoxy → H | Lower logP |
Basic: What protocols ensure stability during storage and handling?
Answer:
- Storage : Protect from light (amber vials) at –20°C under argon to prevent oxidation .
- Solubility : DMSO (50 mM stock) for biological assays; avoid aqueous buffers with pH > 8 (risk of hydrolysis) .
- Analytical QC : Regular HPLC-PDA (C18 column, 254 nm) monitors degradation (retention time ~12 min) .
Advanced: How to resolve contradictions in reported biological data for structurally related analogs?
Answer:
- Assay standardization : Compare IC₅₀ values under consistent conditions (e.g., ATP concentration in kinase assays) .
- Meta-analysis : Cross-reference PubChem BioAssay data to identify outliers or batch-dependent variability .
- Proteomic profiling : Use phospho-antibody arrays to validate target engagement specificity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
